![molecular formula C8H4F2N2O4 B12870489 4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole](/img/structure/B12870489.png)
4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-nitrophenol with difluoromethyl ether in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and reduce by-products. For example, the use of bromine anion recycling and suitable oxidizing agents can improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted oxazoles, and other functionalized heterocycles .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit the TGF-β1/Smad pathway, which plays a crucial role in the development of pulmonary fibrosis . The compound’s difluoromethoxy group enhances its lipophilicity, allowing it to better interact with biological membranes and targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Similar in structure but with different functional groups, leading to distinct biological activities.
Pyroxasulfone: Another difluoromethoxy-containing compound used as a herbicide.
Uniqueness
4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole is unique due to its combination of a difluoromethoxy group and a nitro group on an oxazole ring. This combination imparts specific chemical and biological properties that are not commonly found in other compounds .
Eigenschaften
Molekularformel |
C8H4F2N2O4 |
|---|---|
Molekulargewicht |
230.12 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-2-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2N2O4/c9-7(10)15-4-2-1-3-5-6(4)11-8(16-5)12(13)14/h1-3,7H |
InChI-Schlüssel |
LNQUCVSCNJIWRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B12870407.png)
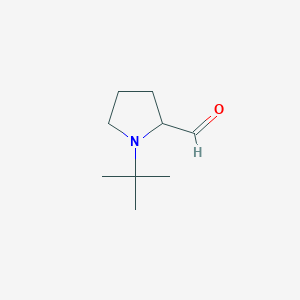

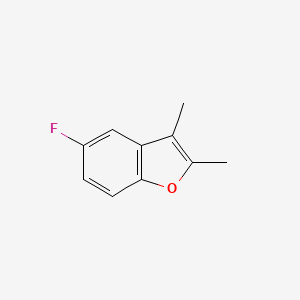
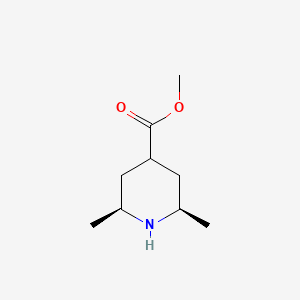
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12870433.png)
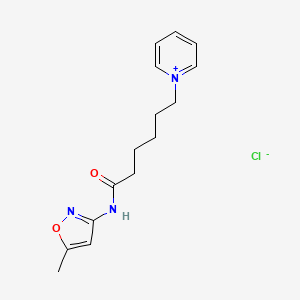
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane](/img/structure/B12870444.png)
![3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12870450.png)
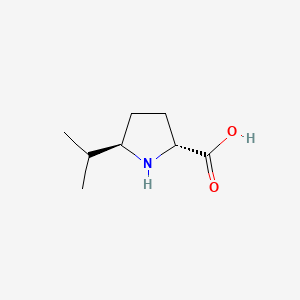
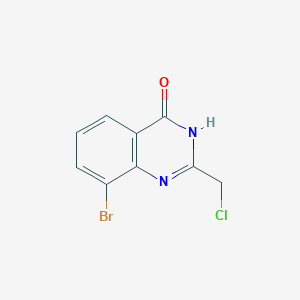
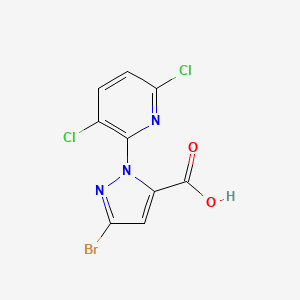
![4-Iodobenzo[d]oxazole-2-thiol](/img/structure/B12870486.png)

